molecular formula C8H11N3O B1430031 3-methoxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine CAS No. 1394645-71-6

3-methoxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine

Cat. No. B1430031
M. Wt: 165.19 g/mol
InChI Key: PSUFGKQHPOTKRY-UHFFFAOYSA-N
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Description

3-methoxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine is a chemical compound with the molecular formula C8H11N3O . It has a molecular weight of 165.19 .


Molecular Structure Analysis

The molecular structure of 3-methoxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, attached to a methoxy group .


Physical And Chemical Properties Analysis

The predicted density of 3-methoxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine is 1.157±0.06 g/cm3 . The predicted boiling point is 380.0±42.0 °C . The melting point and flash point are not available .

Scientific Research Applications

Synthesis and Biological Activity

Pyridopyridazine derivatives, including structures similar to 3-methoxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine, have been studied for their diverse biological activities. These activities include antitumor, antibacterial, analgesic, and diuretic effects, among others. The derivatives are recognized for their selectivity as phosphodiesterase inhibitors and GABA-A receptor ligands, highlighting their potential in medicinal chemistry and pharmacology (Wojcicka & Nowicka-Zuchowska, 2018).

Catalysis and Organic Synthesis

Heterocyclic N-oxide molecules, which share some structural similarities with pyridopyridazine derivatives, are pivotal in organic synthesis and catalysis. They have been employed in forming metal complexes, designing catalysts, and in asymmetric catalysis. Their utility underscores the potential of 3-methoxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine in synthetic chemistry and drug development applications (Li et al., 2019).

Optoelectronic Materials

The incorporation of pyridopyridazine and similar heterocyclic compounds into π-extended conjugated systems has been explored for the creation of novel optoelectronic materials. These materials find applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The versatility and electronic properties of these compounds provide a foundation for innovative applications in material science (Lipunova et al., 2018).

Safety And Hazards

The safety and hazards associated with 3-methoxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine are not specified in the available resources .

properties

IUPAC Name

3-methoxy-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-12-8-4-6-5-9-3-2-7(6)10-11-8/h4,9H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUFGKQHPOTKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C2CCNCC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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